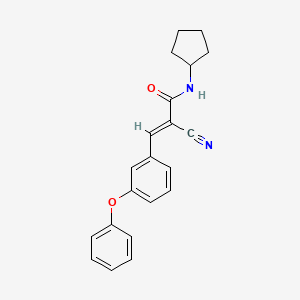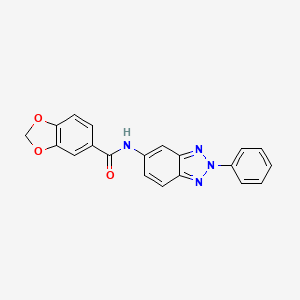
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide
説明
N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide, commonly referred to as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDB belongs to the class of benzotriazole-based compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of BDB is not fully understood. However, it has been proposed that BDB exerts its biological activities by modulating various signaling pathways in cells. For example, BDB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, BDB can induce apoptosis (programmed cell death) in cancer cells. BDB has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus by interfering with viral entry and replication.
Biochemical and Physiological Effects:
BDB has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, BDB has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In viral infections, BDB has been found to inhibit viral entry, replication, and assembly. In insects, BDB has been found to disrupt the nervous system and cause paralysis.
実験室実験の利点と制限
BDB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BDB is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, BDB has some limitations. It is relatively expensive compared to other compounds, and its biological activities may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for BDB research. One area of interest is the development of BDB-based anticancer drugs. Several studies have shown that BDB exhibits potent anticancer activity in vitro and in vivo. However, further studies are needed to determine the optimal dosage, toxicity, and efficacy of BDB in humans. Another area of interest is the development of BDB-based antiviral drugs. BDB has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. However, further studies are needed to determine the mechanism of action and efficacy of BDB against these viruses. Finally, BDB has potential applications in materials science, such as in the development of photosensitizers for solar cells. Further studies are needed to optimize the properties of BDB for these applications.
Conclusion:
In conclusion, BDB is a promising compound with potential applications in various fields such as medicine, agriculture, and materials science. BDB exhibits a wide range of biological activities, including anticancer, antiviral, and insecticidal activities. BDB has advantages for lab experiments, such as ease of synthesis and solubility in organic solvents, but also has limitations, such as cost and variability in biological activities. Future research directions for BDB include the development of anticancer and antiviral drugs, as well as materials science applications.
科学的研究の応用
BDB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDB has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, BDB has been found to exhibit herbicidal and insecticidal activities. In materials science, BDB has been studied for its potential use as a photosensitizer in dye-sensitized solar cells.
特性
IUPAC Name |
N-(2-phenylbenzotriazol-5-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(13-6-9-18-19(10-13)27-12-26-18)21-14-7-8-16-17(11-14)23-24(22-16)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKCSYRILLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4757938.png)
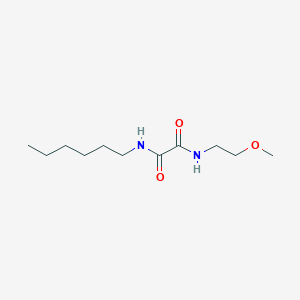

![1-(4-chlorobenzyl)-5-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4757956.png)
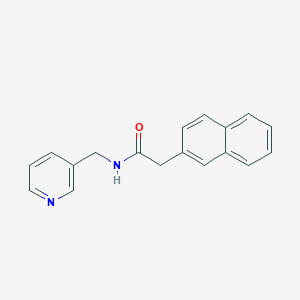

![1-[(2-chlorophenoxy)acetyl]-4-(2-furylmethyl)piperazine](/img/structure/B4757979.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4757986.png)
![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)
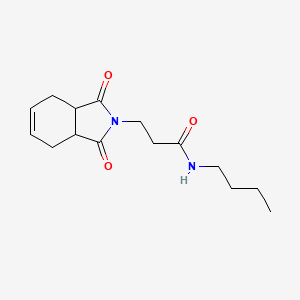
![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide](/img/structure/B4758020.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)
